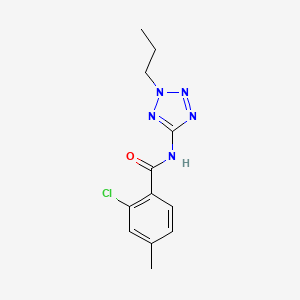
N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide, also known as MBMPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MBMPA belongs to the class of benzylacetamide derivatives, which have been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mecanismo De Acción
The exact mechanism of action of N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide is not fully understood. However, it has been suggested that N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide may exert its biological effects through the inhibition of inflammatory mediators such as prostaglandins and cytokines. Additionally, N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide may modulate the activity of ion channels and receptors involved in pain perception.
Biochemical and physiological effects:
N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide has been shown to exhibit various biochemical and physiological effects. In animal models of inflammation and pain, N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide has been shown to reduce the levels of inflammatory mediators and alleviate pain symptoms. Additionally, N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide has several advantages for lab experiments, including its ease of synthesis and relatively low cost. Additionally, N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide has been shown to exhibit potent biological effects in various animal models, making it a promising candidate for further study. However, the limitations of N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide include its limited solubility in water and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide. One potential direction is to investigate the molecular mechanisms underlying the anti-inflammatory and analgesic effects of N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide. Additionally, further studies are needed to assess the safety and efficacy of N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide in animal models of cancer. Finally, the development of novel derivatives of N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide with improved pharmacological properties may lead to the discovery of new therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 2-methoxybenzylamine with 2-methylphenol followed by acetylation with acetic anhydride. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide has been studied extensively in the context of its potential therapeutic applications. Recent studies have shown that N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide exhibits potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide has been shown to have antitumor activity in various cancer cell lines, suggesting its potential use in cancer therapy.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-13-7-3-5-9-15(13)21-12-17(19)18-11-14-8-4-6-10-16(14)20-2/h3-10H,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBCPJOLCLRGDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643170 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-Methoxy-benzyl)-2-o-tolyloxy-acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5786651.png)

![N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide](/img/structure/B5786662.png)



![2-[4-(acetylamino)phenoxy]-N-(2-chlorophenyl)acetamide](/img/structure/B5786697.png)
![3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5786704.png)





![(3,4-dimethoxyphenyl)[4-(methylthio)benzyl]amine](/img/structure/B5786768.png)